N-(2-chlorobenzyl)-N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amine
N-(2-chlorobenzyl)-N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0763189
InChI:
InChI=1S/C21H20Cl2N2O2/c1-26-20-10-15(11-24-13-17-4-2-3-5-18(17)22)6-8-19(20)27-14-16-7-9-21(23)25-12-16/h2-10,12,24H,11,13-14H2,1H3
SMILES:
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC3=CN=C(C=C3)Cl
Molecular Formula:
C21H20Cl2N2O2
Molecular Weight:
403.3 g/mol
N-(2-chlorobenzyl)-N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amine
CAS No.:
Cat. No.: VC0763189
Molecular Formula: C21H20Cl2N2O2
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20Cl2N2O2 |
|---|---|
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methanamine |
| Standard InChI | InChI=1S/C21H20Cl2N2O2/c1-26-20-10-15(11-24-13-17-4-2-3-5-18(17)22)6-8-19(20)27-14-16-7-9-21(23)25-12-16/h2-10,12,24H,11,13-14H2,1H3 |
| Standard InChI Key | JFPAGMJGVABGQE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC3=CN=C(C=C3)Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC3=CN=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator